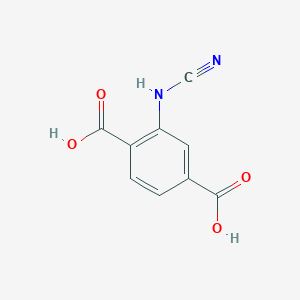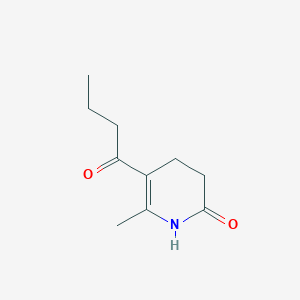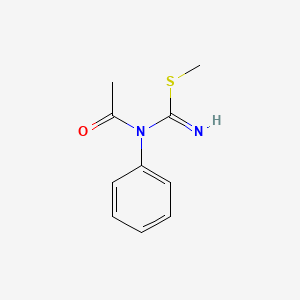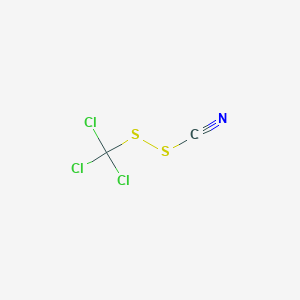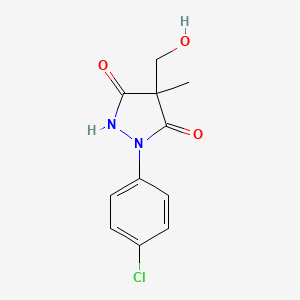
1-(4-Chlorophenyl)-4-(hydroxymethyl)-4-methylpyrazolidine-3,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorophenyl)-4-(hydroxymethyl)-4-methylpyrazolidine-3,5-dione is a chemical compound that has garnered attention in various scientific fields due to its unique structure and properties This compound features a pyrazolidine ring substituted with a chlorophenyl group, a hydroxymethyl group, and a methyl group
Méthodes De Préparation
The synthesis of 1-(4-Chlorophenyl)-4-(hydroxymethyl)-4-methylpyrazolidine-3,5-dione typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization with acetic anhydride to yield the pyrazolidine ring. The hydroxymethyl group can be introduced through a subsequent hydroxymethylation reaction using formaldehyde under basic conditions. Industrial production methods may involve optimizing these steps for higher yields and purity, often employing catalysts and controlled reaction conditions to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
1-(4-Chlorophenyl)-4-(hydroxymethyl)-4-methylpyrazolidine-3,5-dione undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding pyrazolidine-3,5-dione and 4-chlorobenzyl alcohol.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(4-Chlorophenyl)-4-(hydroxymethyl)-4-methylpyrazolidine-3,5-dione has found applications in various scientific research areas:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers investigate its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, including drug development and formulation.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 1-(4-Chlorophenyl)-4-(hydroxymethyl)-4-methylpyrazolidine-3,5-dione exerts its effects involves interactions with molecular targets such as enzymes or receptors. The chlorophenyl group may enhance binding affinity to specific targets, while the hydroxymethyl and methyl groups contribute to the compound’s overall stability and reactivity. Pathways involved in its mechanism of action may include inhibition of enzyme activity or modulation of receptor signaling, leading to desired biological effects.
Comparaison Avec Des Composés Similaires
When compared to similar compounds, 1-(4-Chlorophenyl)-4-(hydroxymethyl)-4-methylpyrazolidine-3,5-dione stands out due to its unique combination of functional groups. Similar compounds include:
1-(4-Chlorophenyl)-3-methylpyrazolidine-3,5-dione: Lacks the hydroxymethyl group, which may affect its reactivity and biological activity.
1-(4-Methylphenyl)-4-(hydroxymethyl)-4-methylpyrazolidine-3,5-dione: Substitutes the chlorophenyl group with a methylphenyl group, potentially altering its binding affinity and chemical properties.
Propriétés
Numéro CAS |
91222-19-4 |
|---|---|
Formule moléculaire |
C11H11ClN2O3 |
Poids moléculaire |
254.67 g/mol |
Nom IUPAC |
1-(4-chlorophenyl)-4-(hydroxymethyl)-4-methylpyrazolidine-3,5-dione |
InChI |
InChI=1S/C11H11ClN2O3/c1-11(6-15)9(16)13-14(10(11)17)8-4-2-7(12)3-5-8/h2-5,15H,6H2,1H3,(H,13,16) |
Clé InChI |
BZIMAUQERWTIOA-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(=O)NN(C1=O)C2=CC=C(C=C2)Cl)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-[(8-Hydroperoxy-1-hydroxy-8-methoxyoctyl)peroxy]-8-methoxyoctanal](/img/structure/B14358472.png)

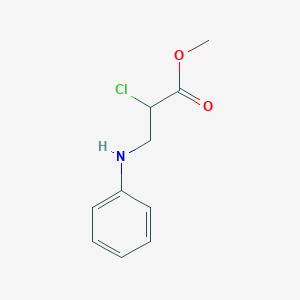

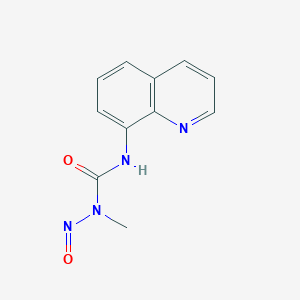



![3-(Triphenyl-lambda~5~-phosphanylidene)-1,4-dioxaspiro[4.5]decan-2-one](/img/structure/B14358519.png)
